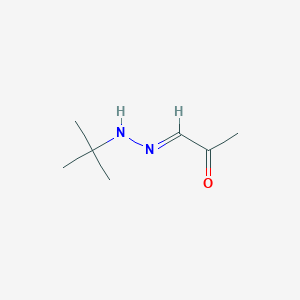
1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Overview
Description
The compound “1-(3-Pyrrol-1-yl-phenyl)-ethanone” is a biochemical used for proteomics research . Its molecular formula is C12H11NO, and it has a molecular weight of 185.22 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Pyrrol-1-yl-phenyl)-ethylamine” were not found, there are synthesis methods available for related compounds. For instance, “1-(3-Pyrrol-1-yl-phenyl)-ethanone” can be synthesized from 2,5-Dimethoxytetrahydrofuran and 3-Aminoacetophenone .Molecular Structure Analysis
The molecular structure of “1-(3-Pyrrol-1-yl-phenyl)-ethanone” consists of a pyrrole ring attached to a phenyl ring through an ethanone group . The molecular formula is C12H11NO .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Pyrrol-1-yl-phenyl)-ethanone” include a molecular formula of C12H11NO and a molecular weight of 185.22 .Scientific Research Applications
Pyrrole-Based Compounds in Drug Discovery
Bioactive Pyrrole-Based Compounds : Pyrrole and its derivatives are prominent in drug discovery programs due to their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. The pyrrole nucleus serves as a pharmacophore in many drugs, highlighting its significance in medicinal chemistry (Li Petri et al., 2020).
Pyrrolidine in Drug Design : The pyrrolidine ring, a five-membered nitrogen heterocycle, is utilized to achieve compounds for treating human diseases. Its versatility is attributed to efficient pharmacophore space exploration, stereochemistry contributions, and enhanced three-dimensional coverage, which are crucial for designing bioactive molecules with target selectivity (Li Petri et al., 2021).
Applications in Agriculture and Biochemistry
Ethylene Inhibition in Postharvest Physiology : Compounds like 1-Methylcyclopropene (1-MCP) are used to inhibit ethylene action in fruits, showcasing the role of chemical inhibitors in extending the shelf life and maintaining postharvest quality of agricultural products. Such studies provide insights into the application of synthetic compounds in regulating plant physiology and development (Martínez-Romero et al., 2007).
Polyamines in Citrus Physiology : Research on polyamines (PAs) in citrus plants underscores their critical role in various physiological processes, including growth, development, and stress responses. This highlights the potential of pyrrole-related compounds in enhancing plant growth and stress tolerance, offering a foundation for future agricultural applications (Killiny & Nehela, 2020).
Safety and Hazards
While specific safety and hazard information for “1-(3-Pyrrol-1-yl-phenyl)-ethylamine” was not found, related compounds may have safety data available. For example, the safety data sheet for “BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE” indicates that it is harmful if swallowed, causes skin irritation and serious eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-10H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLWYVUULIYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254104 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832740-45-1 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)
![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156556.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)


